

# Repurposed Compound VU0365114 Demonstrates Potent Tubulin Inhibition and AntiCancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | VU 0365114 |           |
| Cat. No.:            | B15620989  | Get Quote |

#### For Immediate Release

[City, State] – December 17, 2025 – Researchers and drug development professionals are taking a closer look at VU0365114, a compound originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. Recent studies have repositioned this molecule as a potent microtubule-destabilizing agent with significant anti-cancer properties, particularly in colorectal cancer models. This guide provides a comprehensive comparison of VU0365114 with other novel tubulin inhibitors, supported by available preclinical data.

VU0365114 exerts its anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division. This mechanism of action is shared by a number of successful chemotherapy drugs. Notably, VU0365114 is reported to bind to the colchicine-binding site on tubulin and has the significant advantage of overcoming multidrug resistance (MDR), a common challenge in cancer therapy, as it is not a substrate for MDR proteins.[1] A kinome analysis has also suggested a favorable specificity profile with no significant off-target effects noted.[1]

### **Comparative In Vitro Efficacy**

While specific IC50 values for VU0365114 in various cancer cell lines are not yet widely published in publicly available literature, its high sensitivity in colorectal cancer cell lines has been highlighted.[2] To provide a comparative landscape, the following table summarizes the in vitro efficacy of other notable novel tubulin inhibitors that target the colchicine binding site.



| Compound/Inhibito                            | Cancer Cell Line                    | IC50 (nM)    | Reference    |
|----------------------------------------------|-------------------------------------|--------------|--------------|
| VERU-111<br>(Sabizabulin)                    | MDA-MB-231 (Breast)                 | 5.6 - 8.1    | [3]          |
| PC-3 (Prostate)                              | 5.6 - 8.1                           | [3]          |              |
| Compound 54 (Indole-<br>chalcone derivative) | Various (6 cancer cell lines)       | 3 - 9        |              |
| Compound 102 (4,5-diarylthiazole derivative) | Various (5 human cancer cell lines) | 8.4 - 26.4   | <del>-</del> |
| Compound 105<br>(Reverse ABI<br>analogue)    | Various (8 cancer cell lines)       | 14 (average) | _            |
| mHA1, mHA6, mHA11                            | HL-60/Bcl-2<br>(Leukemia)           | < 1000       | [4]          |
| HTI-286                                      | Various                             | 2 - 5        | [5]          |

Note: The IC50 values are presented as reported in the respective literature and may have been determined under varying experimental conditions.

## **In Vivo Anti-Tumor Activity**

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of new drug candidates. A tumor xenograft study in nude mice demonstrated that VU0365114 significantly slowed the in vivo growth of colorectal tumors.[1]

For comparison, the table below presents in vivo efficacy data for other novel tubulin inhibitors.



| Compound/Inh<br>ibitor                                        | Xenograft<br>Model                   | Dosing<br>Regimen                       | Tumor Growth<br>Inhibition (TGI) | Reference |
|---------------------------------------------------------------|--------------------------------------|-----------------------------------------|----------------------------------|-----------|
| Compound [I] (3-<br>amino-5-<br>phenylpyrazole<br>derivative) | MCF-7 (Breast)                       | 20 mg/kg, i.p., 21<br>days              | 68.95%                           |           |
| Compound G13                                                  | MDA-MB-231<br>(Breast)               | 30 mg/kg, i.p.,<br>once every 3<br>days | 38.2%                            | [6]       |
| Compound 9g                                                   | HCT-15<br>(Colorectal)               | 15 mg/kg, p.o.,<br>daily for 3 weeks    | 78.8%                            | [7]       |
| SW620<br>(Colorectal)                                         | 15 mg/kg, p.o.,<br>daily for 3 weeks | 79.7%                                   | [7]                              |           |

## **Mechanism of Action and Signaling Pathway**

Tubulin inhibitors like VU0365114 disrupt the dynamic process of microtubule formation and breakdown. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately triggering apoptosis (programmed cell death).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repurposed Compound VU0365114 Demonstrates Potent Tubulin Inhibition and Anti-Cancer Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620989#efficacy-of-vu-0365114-compared-to-other-novel-tubulin-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com